Sulfabromométhazine

Vue d'ensemble

Description

La sulfabromométhazine est un antibiotique sulfonamide qui appartient à la classe des composés organiques connus sous le nom d’aminobenzènesulfonamides. Ces composés contiennent un groupement benzènesulfonamide avec un groupe amine attaché au cycle benzénique. La this compound est principalement utilisée en médecine vétérinaire pour le traitement des infections bactériennes chez les animaux tels que la volaille, les porcs et les bovins .

Applications De Recherche Scientifique

Sulfabromomethazine has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its antibacterial properties and its effects on bacterial growth and metabolism.

Medicine: Investigated for its potential use in treating bacterial infections in humans, although its primary use remains in veterinary medicine.

Industry: Used in the agricultural industry to control bacterial infections in livestock, ensuring the health and productivity of animals

Mécanisme D'action

Target of Action

Sulfabromomethazine is a sulfonamide drug . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and reproduction .

Mode of Action

Sulfabromomethazine, like other sulfonamides, inhibits the enzymatic conversion of pteridine and para-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase . This competition prevents the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways of bacterial growth and reproduction . The downstream effects include the inhibition of DNA synthesis, as folic acid is a precursor for the synthesis of nucleotides in bacteria .

Pharmacokinetics

Based on the properties of similar sulfonamides, it can be inferred that these drugs are generally well absorbed and widely distributed in the body . The metabolism and elimination routes of Sulfabromomethazine are currently unknown .

Result of Action

The result of Sulfabromomethazine’s action is the inhibition of bacterial growth and reproduction . By blocking the synthesis of folic acid, the drug prevents the bacteria from producing necessary components for their growth, effectively stopping the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sulfabromomethazine. For instance, the presence of sulfonamides in the environment, mainly derived from agricultural activities, has caused changes in the population of microbes that could be potentially hazardous to human health . The human health hazard could have a global range, and administrative activities have been ineffective in risk reduction .

Analyse Biochimique

Biochemical Properties

These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring . The specific enzymes, proteins, and other biomolecules that Sulfabromomethazine interacts with are not fully annotated yet .

Cellular Effects

The specific cellular effects of Sulfabromomethazine are not fully annotated yet . It is known that sulfonamides, the class of compounds to which Sulfabromomethazine belongs, have a broad spectrum of antimicrobial action .

Molecular Mechanism

The molecular mechanism of action of Sulfabromomethazine is not fully annotated yet . Sulfonamides, the class of compounds to which Sulfabromomethazine belongs, inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase .

Temporal Effects in Laboratory Settings

The temporal effects of Sulfabromomethazine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully annotated yet .

Dosage Effects in Animal Models

In most species, standard-use sulfonamides, the class of compounds to which Sulfabromomethazine belongs, are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .

Metabolic Pathways

The metabolic pathways that Sulfabromomethazine is involved in are not fully annotated yet .

Transport and Distribution

The transport and distribution of Sulfabromomethazine within cells and tissues are not fully annotated yet .

Subcellular Localization

The subcellular localization of Sulfabromomethazine and any effects on its activity or function are not fully annotated yet .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la sulfabromométhazine implique la réaction de la 5-bromo-4,6-diméthylpyrimidine avec le 4-aminobenzènesulfonamide. La réaction a généralement lieu dans des conditions contrôlées pour garantir la formation correcte de la liaison sulfonamide. Le processus peut impliquer l'utilisation de solvants tels que le méthanol et de catalyseurs pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et le contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés du produit final. Le composé est ensuite purifié par cristallisation ou d'autres techniques de séparation pour éliminer les impuretés éventuelles .

Analyse Des Réactions Chimiques

Types de réactions

La sulfabromométhazine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées à des températures et des pH contrôlés pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire divers dérivés substitués de la this compound .

Applications de recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.

Biologie : Étudiée pour ses propriétés antibactériennes et ses effets sur la croissance et le métabolisme bactériens.

Médecine : Envisagée pour une utilisation potentielle dans le traitement des infections bactériennes chez l'homme, bien que son utilisation principale reste en médecine vétérinaire.

Industrie : Utilisée dans l'industrie agricole pour contrôler les infections bactériennes chez le bétail, assurant la santé et la productivité des animaux

Mécanisme d'action

La this compound exerce ses effets antibactériens en inhibant la conversion enzymatique de la ptéridine et de l'acide para-aminobenzoïque (PABA) en acide dihydroptéroïque. Cette inhibition se produit par liaison compétitive à la dihydrofolate synthétase, un intermédiaire dans la synthèse de l'acide tétrahydrofolique (THF). En bloquant cette voie, la this compound empêche la formation du THF, qui est essentiel à la synthèse de l'ADN bactérien et à la division cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfaméthazine : Un autre antibiotique sulfonamide avec une structure et un mécanisme d'action similaires.

Sulfadiazine : Utilisé pour traiter les infections bactériennes et possède une structure sulfonamide similaire.

Sulfamérazine : Partage une structure chimique similaire et est utilisée à des fins antibactériennes similaires.

Unicité

La sulfabromométhazine est unique en raison de la présence de l'atome de brome dans sa structure, ce qui peut influencer sa réactivité et ses propriétés pharmacocinétiques. Cette différence structurelle peut entraîner des variations dans son spectre antibactérien et son efficacité par rapport à d'autres sulfonamides .

Propriétés

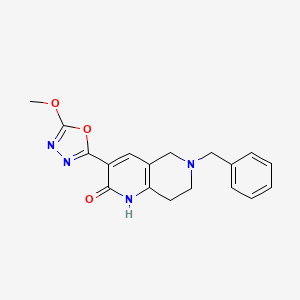

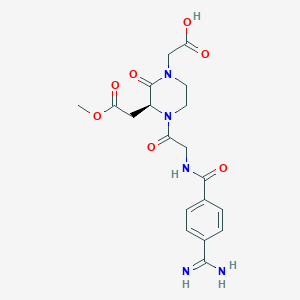

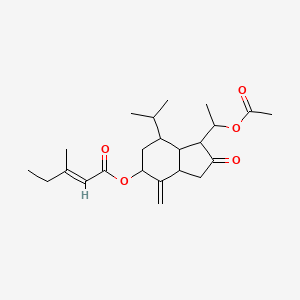

IUPAC Name |

4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXCNODTHBHSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046857 | |

| Record name | Sulfabromomethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-45-0 | |

| Record name | Sulfabromomethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfabromomethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfabromomethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfabrom | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfabromomethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(5-bromo-4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFABROMOMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQK2N461KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Sulfabromomethazine?

A: Sulfabromomethazine, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folic acid synthesis, which is essential for the production of purines and pyrimidines required for DNA and RNA synthesis. By blocking DHPS, Sulfabromomethazine disrupts bacterial growth and replication. [, , ]

Q2: Can you describe the structural characteristics of Sulfabromomethazine?

A: Sulfabromomethazine's molecular formula is C11H11BrN4O2S, and its molecular weight is 355.23 g/mol. While specific spectroscopic data is not provided in the provided research, its structure consists of a benzene ring sulfonamide group with a para-amino group substituted with a brominated pyrimidine ring. [, ]

Q3: How is Sulfabromomethazine typically analyzed in biological samples?

A: Several analytical methods have been employed for Sulfabromomethazine analysis. Gas-liquid chromatography (GLC) coupled with electron capture detection offers high sensitivity for detecting residues in animal tissues like liver, kidney, and muscle. [, ] Thin-layer chromatography (TLC) with fluorescence detection provides a rapid method for quantifying Sulfabromomethazine, even at trace levels, in tissues like pork. [] Both methods require derivatization steps for optimal detection. [, ]

Q4: Is there a risk of developing resistance to Sulfabromomethazine?

A: Yes, the development of resistance to Sulfabromomethazine is a concern. While the provided research does not delve into specific resistance mechanisms, it is known that bacteria can develop resistance to sulfonamides through mutations in the DHPS enzyme, reducing the drug's binding affinity. Additionally, bacteria can acquire resistance genes or employ efflux pumps to expel the drug. Cross-resistance to other sulfonamides is also possible due to their shared mechanism of action. [, ]

Q5: Are there any known toxicity concerns associated with Sulfabromomethazine use?

A: While the provided research doesn't elaborate on specific toxicity data, it's important to note that all medications, including Sulfabromomethazine, can have potential adverse effects. As a sulfonamide, Sulfabromomethazine might cause hypersensitivity reactions in some animals. It's crucial to consult with a veterinarian regarding appropriate usage and potential risks associated with Sulfabromomethazine treatment in animals. [, ]

Q6: Are there alternative treatments to Sulfabromomethazine available?

A: While the provided research doesn't directly compare Sulfabromomethazine to alternative treatments, it's important to acknowledge that various other antibiotics are available for treating bacterial infections in animals. These include other sulfonamides, as well as antibiotics with different mechanisms of action, such as penicillins, tetracyclines, and macrolides. The choice of antibiotic should be based on factors such as the specific bacteria involved, the severity of the infection, and potential resistance patterns. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

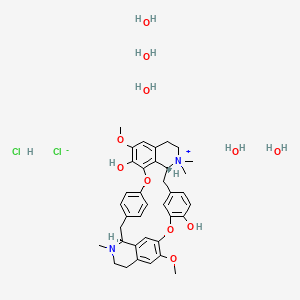

![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)